2-Furonitrile

Catalog No.
S793899
CAS No.
617-90-3
M.F
C5H3NO
M. Wt
93.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furonitrile

CAS Number

617-90-3

Product Name

2-Furonitrile

IUPAC Name

furan-2-carbonitrile

Molecular Formula

C5H3NO

Molecular Weight

93.08 g/mol

InChI

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H

InChI Key

YXDXXGXWFJCXEB-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C#N

Canonical SMILES

C1=COC(=C1)C#N

Precursor for Pharmaceutical and Fine Chemical Synthesis

-Furonitrile serves as a valuable building block in the synthesis of diverse pharmaceutical and fine chemical compounds. Its versatile reactive nitrile group and furan ring allow for various chemical transformations, enabling the creation of complex molecules with potential therapeutic or industrial applications. Studies have explored its utilization in synthesizing:

  • Heterocyclic compounds: These compounds are prevalent in numerous drugs and exhibit diverse biological activities. 2-Furonitrile has been employed in constructing various heterocycles, including pyrazoles, imidazoles, and pyrimidines, with potential applications as anticonvulsants, antimicrobials, and anticancer agents .
  • Non-heterocyclic compounds: Researchers have investigated the use of 2-furoynitrile for the synthesis of non-heterocyclic compounds with potential applications in various fields. Examples include the synthesis of chiral alcohols for use in asymmetric synthesis and the development of novel flame retardants .

Substrate for Enzyme Studies

-Furonitrile's unique structure makes it a valuable substrate for studying enzymes, particularly those involved in the biodegradation of nitrile-containing compounds. Researchers have employed 2-furoynitrile to investigate the:

  • Substrate specificity of nitrilases: These enzymes play a crucial role in the detoxification and degradation of various nitrile compounds. Studies using 2-furoynitrile have helped elucidate the specificities and mechanisms of action of different nitrilases .
  • Development of biocatalysts: Researchers have explored the potential of using 2-furoynitrile as a substrate for developing novel biocatalysts for various applications. For instance, studies have investigated the use of engineered enzymes capable of efficiently converting 2-furoynitrile into valuable products, potentially leading to more sustainable and environmentally friendly production processes .

2-Furonitrile is a colorless organic compound derived from furan, characterized by the presence of a nitrile functional group. Its chemical formula is C₅H₃NO, and it has a molar mass of approximately 93.085 g/mol. The compound is noted for its distinctive aromatic properties and serves as an important intermediate in various chemical syntheses, particularly in the pharmaceutical and fine chemical industries .

Typical of nitriles and aromatic compounds, including:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, forming corresponding amides or carboxylic acids.
  • Hydrolysis: Under acidic or basic conditions, 2-furonitrile can be hydrolyzed to yield furoic acid.
  • Reduction: It can be reduced to 2-furylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in producing various derivatives .

The synthesis of 2-furonitrile can be achieved through several methods:

  • Vapor Phase Ammoxidation: This industrial method involves the reaction of furfural with ammonia over a bismuth molybdate catalyst at temperatures between 440-480 °C.
  • Oxidative Dehydration: Laboratory methods include oxidative dehydration of furfural with hypervalent iodine reagents or n-bromosuccinimide.
  • Aldoxime Method: Conversion from furfural aldoxime can be performed using thionyl chloride-benzotriazole or triphenylphosphine-iodine reagents.
  • Flash Vacuum Pyrolysis: This technique can also generate 2-furonitrile from furoic acid amide under controlled conditions .

While 2-furonitrile currently lacks widespread commercial applications, it serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its potential use as a sweetening agent and extractive distillation solvent adds to its significance in various industrial processes .

Several compounds share structural similarities with 2-furonitrile, each possessing unique properties:

Compound NameStructureKey Properties
2-CyanopyridineC₆H₄N₂OUsed as a building block in pharmaceuticals; exhibits different reactivity patterns .
Furoic AcidC₅H₄O₂A direct hydrolysis product; utilized in organic synthesis and as a food preservative .
5-MethylfuranC₅H₆OExhibits different biological activities; used as a solvent and fuel additive .

The uniqueness of 2-furonitrile lies in its balance between aromatic stability and functional versatility, making it a valuable intermediate for synthetic applications while also presenting potential for novel uses in food technology due to its sweetening capabilities.

2-Furonitrile (C₅H₃NO), a furan derivative with a nitrile group, was first synthesized in the mid-20th century through vapor-phase ammoxidation of furfural using bismuth molybdate catalysts at 440–480°C. This method became industrially viable due to its scalability and compatibility with furfural, a biomass-derived platform chemical. Early research focused on optimizing reaction conditions to improve yields, with later studies exploring nitro derivatives such as 5-nitro-2-furonitrile for pharmaceutical applications. By the 1980s, patent filings revealed advanced catalytic systems, including vanadium-based oxides, for selective nitrile production.

The compound’s structural characterization advanced with rotational spectroscopy studies in the 2010s, which resolved its molecular geometry and dipole moments. These findings enabled precise computational modeling of its reactivity, particularly in hydrogen-bonded complexes.

Significance in Bio-based Chemical Research

2-Furonitrile is a critical intermediate in sustainable chemistry due to its origins in furfural, a USDA-approved biorenewable derived from agricultural waste. Unlike petrochemical nitriles, it aligns with circular economy principles, as demonstrated by Origin Materials’ carbon-negative furfural production. Recent enzymatic routes using aldoxime dehydratase mutants achieve 98% conversion efficiency from furfural aldoxime, eliminating toxic cyanide reagents.

Table 1: Comparison of 2-Furonitrile Synthesis Methods

MethodFeedstockCatalyst/EnzymeYield (%)Temperature (°C)
Vapor-phase ammoxidationFurfuralBi₂(MoO₄)₃70–85440–480
Enzymatic dehydrationFurfural aldoximeOxdYH3-3 (mutant)9830
ChemoenzymaticXyloseDCE/H₂O biphasic system78120

Current Research Landscape and Academic Interest

Recent studies focus on three areas:

  • Catalytic Innovations: Alkali-doped manganese oxides (e.g., α-MnO₂/NaₓMnO₂) enable direct conversion of furfural to 2-furonitrile at 30°C with 89% selectivity.
  • Enzyme Engineering: Semi-rational mutagenesis of aldoxime dehydratase improved activity sixfold, enabling continuous 2-furonitrile production at 6.2 g·L⁻¹·h⁻¹.
  • Materials Science: Rotational spectroscopy studies identified 2-furonitrile’s interaction with water clusters, informing its use in solvent design.

Over 45 peer-reviewed articles since 2020 highlight its role in pharmaceuticals, including anticonvulsant and antifungal agents.

XLogP3

1

Boiling Point

147.0 °C

LogP

0.96 (LogP)

UNII

2LRK86H722

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

617-90-3

Wikipedia

2-furonitrile

Dates

Modify: 2023-08-15

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